molecular formula C17H20N4O B6976675 N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine

N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine

Cat. No.: B6976675
M. Wt: 296.37 g/mol
InChI Key: SXCYEMMLQBLFON-UHFFFAOYSA-N
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Description

N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-21-15(12-19-20-21)11-18-10-13-8-14-6-4-5-7-16(14)17(9-13)22-2/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCYEMMLQBLFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNCC2=CC3=CC=CC=C3C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine typically involves the use of “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecules. The starting materials often include an azide and an alkyne, which undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction is usually carried out in an aqueous medium, which is environmentally friendly and provides good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

Uniqueness

N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine is unique due to its specific structure, which combines a triazole ring with a methoxynaphthalene moiety. This combination imparts unique properties, such as enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties .

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